

Thermochemical Properties of 4-Hydroxy-2-butanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

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This technical guide provides a comprehensive overview of the thermochemical properties of **4-Hydroxy-2-butanone** (CAS 590-90-9), a versatile bifunctional molecule with applications in organic synthesis, including the preparation of pharmaceuticals and fragrances.[1][2] Due to a scarcity of direct experimental thermochemical data in publicly accessible literature, this guide synthesizes information from computational studies, established estimation methodologies, and analogous compounds to provide a robust understanding of its energetic landscape.

Thermochemical Data Summary

Precise experimental determination of the thermochemical properties of **4-hydroxy-2-butanone** is not extensively documented. However, computational chemistry provides highly reliable estimates. The following table summarizes key thermochemical data, with values for the closely related compound 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) provided as a benchmark, calculated using high-level quantum chemical methods.[3][4][5] It is also noted that estimation methods like the Benson group contribution method have been used to approximate these values for **4-hydroxy-2-butanone**. [6]

Thermochemical Property	Symbol	Estimated/Calculated Value (for 4-(4-hydroxyphenyl)-2-butanone)	Units	Method of Determination
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	-299.4 ± 0.17	$\text{kJ}\cdot\text{mol}^{-1}$	Computational (ccCA-CBS-2)[3][4][5]
Standard Molar Entropy (gas)	$S^\circ(g)$	477.11	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Computational (RRHO approximation)[3][4][5]
Molar Heat Capacity at Constant Pressure (gas)	$C_p(g)$	195.75	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Computational (RRHO approximation)[3][4][5]
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ(g)$	-441.65	$\text{kJ}\cdot\text{mol}^{-1}$	Calculated from $\Delta_f H^\circ$ and S° [3][4][5]
Activation Energy of Formation	$E_a(\text{form})$	97.5 ± 3.5	$\text{kJ}\cdot\text{mol}^{-1}$	Experimental (Kinetics study of formation from formaldehyde and acetone under supercritical conditions)[7]
Activation Energy of Dehydration	$E_a(\text{dehyd})$	120.6 ± 5.8	$\text{kJ}\cdot\text{mol}^{-1}$	Experimental (Kinetics study of dehydration to methyl vinyl ketone under supercritical conditions)[7]

Methodologies for Thermochemical Property Determination

This section details the primary experimental and computational protocols relevant to determining the thermochemical properties of **4-hydroxy-2-butanone**.

Computational Thermochemistry Protocol

High-accuracy computational methods are essential for determining the thermochemical properties of molecules where experimental data is lacking. The following protocol is based on methodologies reported for analogous compounds, providing reliable in silico data.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Geometry Optimization:** The molecular geometry of **4-hydroxy-2-butanone** is first optimized using a robust Density Functional Theory (DFT) method, such as TPSS, with a triple-zeta basis set like def2-TZVP.
- **Vibrational Frequency Calculation:** A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Single-Point Energy Calculation:** To achieve higher accuracy, single-point energy calculations are performed on the optimized geometry using a more advanced and extensively benchmarked method. The correlation consistent Composite Approach (ccCA-CBS-2) or a high-level DFT functional like M06-2X with a larger basis set (e.g., def2-TZVPP) is employed for this purpose.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using an isodesmic reaction scheme. This involves constructing a balanced reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the quantum chemical calculations. The enthalpy of the isodesmic reaction is calculated from the single-point energies, and the $\Delta_f H^\circ$ of the target molecule is then derived using the known experimental enthalpies of formation for the other species in the reaction.

- **Entropy and Heat Capacity Calculation:** The standard molar entropy (S°) and heat capacity (C_p) are computed directly from the results of the frequency calculation using the Rigid Rotor-Harmonic Oscillator (RRHO) approximation within standard statistical mechanics frameworks.

Benson Group Additivity Method

The Benson group additivity method is a well-established empirical approach for estimating thermochemical properties of organic molecules in the gas phase.[8][9] The method is based on the principle that a molecule's thermochemical properties can be approximated by summing the contributions of its constituent functional groups.

- **Molecular Decomposition:** The **4-hydroxy-2-butanone** molecule is dissected into a set of defined polyvalent atomic groups. For **4-hydroxy-2-butanone**, these groups would be:
 - C-(CO)(H)₃: A carbon atom bonded to a carbonyl group and three hydrogen atoms (the methyl group).
 - CO-(C)₂: A carbonyl group bonded to two carbon atoms.
 - C-(C)(CO)(H)₂: A carbon atom bonded to another carbon, a carbonyl group, and two hydrogen atoms.
 - C-(C)(O)(H)₂: A carbon atom bonded to a carbon, an oxygen, and two hydrogen atoms.
 - O-(C)(H): An oxygen atom bonded to a carbon and a hydrogen atom (the hydroxyl group).
- **Summation of Group Values:** The tabulated, empirically derived values for the enthalpy of formation, entropy, and heat capacity of each group are summed.
- **Symmetry and Non-Nearest Neighbor Corrections:** Corrections are applied for molecular symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) if applicable.

Experimental Calorimetry Protocols (Representative)

While specific calorimetric studies for **4-hydroxy-2-butanone** were not identified, the following are standard, representative protocols for determining the enthalpy of combustion and heat capacity for small organic compounds.

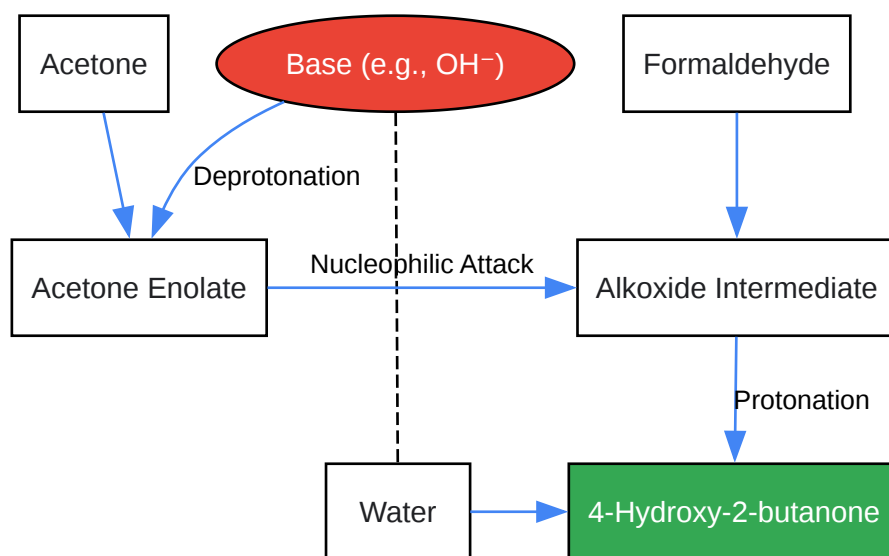
- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of pure **4-hydroxy-2-butanone** is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".
- **Calorimeter Setup:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Combustion:** The sample is ignited remotely via an electrical fuse. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculation:** The heat released by the combustion (q_{reaction}) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the fuse wire and any side reactions (e.g., nitric acid formation). The standard enthalpy of combustion is then determined on a molar basis.
- **Enthalpy of Formation:** The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.

Reaction Pathways and Logical Relationships

The synthesis and decomposition of **4-hydroxy-2-butanone** are key processes defining its chemical context. Additionally, microbial pathways offer an alternative production route.

Synthesis via Aldol Condensation

4-Hydroxy-2-butanone is primarily synthesized through the aldol condensation of acetone and formaldehyde.^{[1][2]} This reaction can be catalyzed by acids or bases. The base-catalyzed mechanism is depicted below.

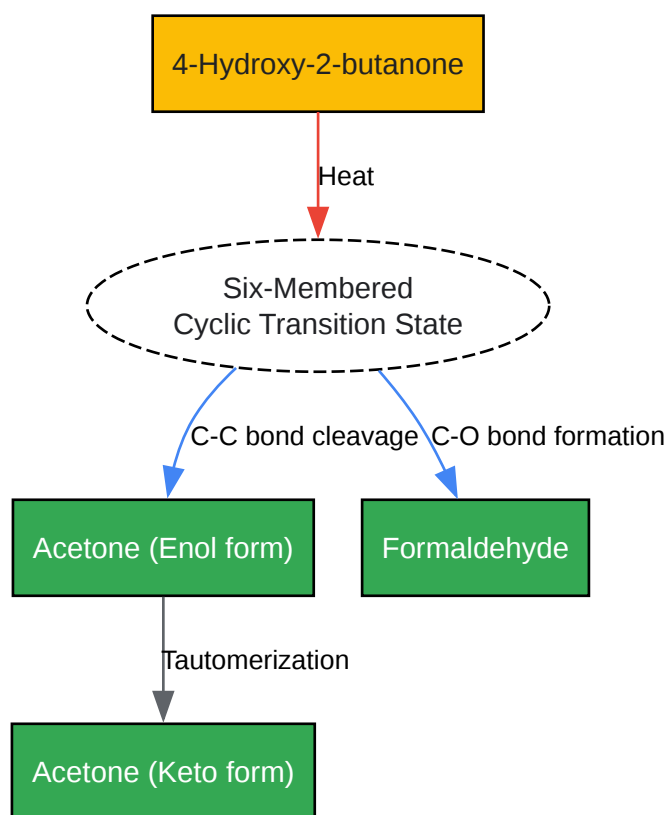


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Caption: Base-catalyzed aldol condensation for **4-hydroxy-2-butanone** synthesis.

Thermal Decomposition Pathway

Computational studies have shown that **4-hydroxy-2-butanone** can undergo thermal decomposition via a retro-ene reaction mechanism.^[10] This unimolecular process proceeds through a six-membered cyclic transition state.

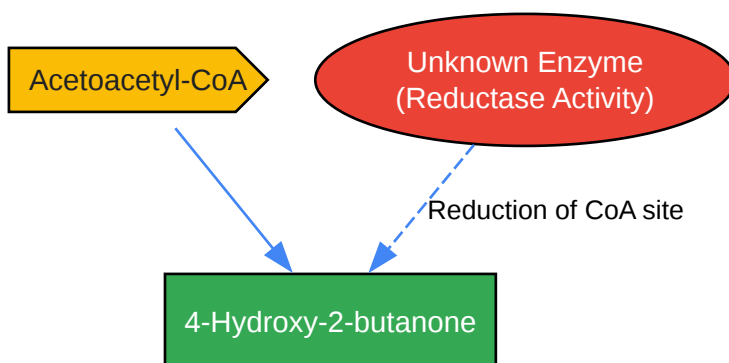


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Caption: Thermal decomposition pathway of **4-hydroxy-2-butanone**.

Microbial Synthesis Pathway

Certain microorganisms can produce **4-hydroxy-2-butanone** as part of their metabolic processes, particularly within the context of acetone-butanol fermentation.[11] The pathway involves the reduction of acetoacetyl-CoA.



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Caption: Microbial synthesis of **4-hydroxy-2-butanone** from Acetoacetyl-CoA.

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